molecular formula C11H12F3NO B3168232 N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine CAS No. 926273-54-3

N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine

Cat. No. B3168232
CAS RN: 926273-54-3
M. Wt: 231.21 g/mol
InChI Key: VSXMTWWWJCDGIN-UHFFFAOYSA-N
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Description

N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine (N-TFPMA) is a cyclopropanamine derivative with potential applications in scientific research and laboratory experiments. It is a synthetic compound with a molecular formula of C8H11F3NO and a molecular weight of 203.19 g/mol. It has been studied for its potential uses in organic synthesis, drug development, and catalysis. N-TFPMA is a highly reactive compound, and its synthesis requires careful consideration of reaction conditions.

Mechanism of Action

N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine is a highly reactive compound and its mechanism of action is not fully understood. However, it is believed to act as a proton-transfer catalyst, which facilitates the transfer of protons from one molecule to another. The proton-transfer process is believed to be the primary mechanism of action for this compound in organic synthesis and drug development.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to interact with various enzymes and proteins in the body, which could potentially lead to a range of effects. Additionally, it has been suggested that this compound could have potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a range of organic synthesis reactions. Additionally, it is relatively stable, which allows for its use in drug development and catalysis applications. However, it is important to note that this compound is a highly reactive compound and must be handled with caution.

Future Directions

There are several potential future directions for the use of N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine in scientific research and laboratory experiments. These include further investigation into its potential applications in drug development, organic synthesis, and catalysis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential anti-inflammatory and anti-cancer effects. Additionally, further research could be conducted into its potential uses as a reagent for the synthesis of various organometallic compounds. Finally, further research could be conducted into the development of new methods for the synthesis of this compound.

Scientific Research Applications

N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine has been studied for its potential applications in organic synthesis, drug development, and catalysis. It has been used as a catalyst for the synthesis of various heterocyclic compounds and for the preparation of biologically active compounds. It has also been used as a reagent for the synthesis of various organometallic compounds. Additionally, it has been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents.

properties

IUPAC Name

N-[[2-(trifluoromethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-8(10)7-15-9-5-6-9/h1-4,9,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMTWWWJCDGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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